HS-10296, also known as almonertinib, is a third-generation epidermal growth factor receptor inhibitor. It has garnered attention for its potential in treating non-small cell lung cancer, particularly in patients with specific mutations that confer resistance to earlier therapies. This compound is classified as a tyrosine kinase inhibitor and is primarily designed to target mutations in the epidermal growth factor receptor, including the T790M mutation, which is associated with acquired resistance to first- and second-generation inhibitors.
Almonertinib was developed through collaborative efforts involving the Scripps Research Institute and Bristol-Myers Squibb. It is classified under the category of antineoplastic agents, specifically targeting the epidermal growth factor receptor pathway, which plays a crucial role in cell proliferation and survival in various cancers. The compound has been subjected to rigorous clinical trials to evaluate its efficacy and safety profile.
The synthesis of HS-10296 involves several advanced organic chemistry techniques. Initial studies focused on optimizing the reaction conditions to achieve high yields of the desired compound. The synthesis typically includes:
The synthesis process has been refined over multiple studies, with particular attention given to stereochemistry and functional group modifications. For example, specific reaction pathways have been explored to enhance selectivity towards the target receptor while minimizing off-target effects.
The molecular structure of HS-10296 is characterized by its unique arrangement of atoms that confer its biological activity. The compound features a quinazoline core structure, which is critical for its interaction with the epidermal growth factor receptor.
The chemical formula for HS-10296 is , and it has a molecular weight of approximately 378.47 g/mol. Structural analysis via techniques such as X-ray crystallography or NMR spectroscopy has provided insights into its three-dimensional conformation, which is essential for binding affinity studies.
HS-10296 undergoes various chemical reactions that are critical for its pharmacological activity. Notably, it interacts with the epidermal growth factor receptor through competitive inhibition, blocking downstream signaling pathways that lead to tumor growth.
The compound's reactivity profile includes:
The mechanism of action of HS-10296 involves selective inhibition of the epidermal growth factor receptor tyrosine kinase activity. This inhibition prevents autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Research indicates that HS-10296 effectively resensitizes multidrug-resistant cancer cells by overcoming mechanisms such as P-glycoprotein overexpression. This has been demonstrated through various in vitro assays where cells treated with HS-10296 showed increased sensitivity to conventional chemotherapeutic agents.
HS-10296 is typically presented as a white to off-white powder. It exhibits good solubility in organic solvents but limited solubility in water, which influences its formulation in pharmaceutical applications.
Key chemical properties include:
HS-10296 is primarily used in oncology research and clinical settings for treating non-small cell lung cancer. Its ability to target specific mutations makes it a valuable tool in personalized medicine approaches. Ongoing clinical trials are investigating its effectiveness in combination therapies and its role in overcoming resistance mechanisms associated with traditional therapies.
HS-10296 (almonertinib) is a third-generation EGFR tyrosine kinase inhibitor (TKI) engineered to target both primary activating mutations (exon 19 deletions/L858R) and the T790M resistance mutation. Its pyrimidine-based core facilitates optimal positioning within the ATP-binding pocket of mutant EGFR, while the hydrophobic tail occupies the C-helix hydrophobic groove unique to T790M-harboring kinases. This spatial accommodation enables HS-10296 to overcome steric hindrance caused by methionine substitution at residue 790—a hallmark of first/second-generation TKI resistance [1] [6].
Table 1: Inhibitory Activity (IC₅₀) of HS-10296 Against EGFR Mutants
EGFR Mutation Type | IC₅₀ (nM) |
---|---|
T790M | 0.37 |
L858R/T790M | 0.29 |
del19/T790M | 0.21 |
Wild-type EGFR | 3.39 |
Source: Biochemical kinase assays [6]
The 50-fold selectivity for T790M mutants over wild-type EGFR (Table 1) stems from differential hydrogen bonding networks. Molecular dynamics simulations reveal that HS-10296 forms stable salt bridges with Lys745 and hydrophobic interactions with Met790 in mutant EGFR, while wild-type conformational flexibility reduces binding stability [3].
Comprehensive kinase profiling demonstrates HS-10296’s exceptional specificity for mutant EGFR isoforms. At therapeutic concentrations (≤100 nM), it exhibits negligible inhibition (>100-fold selectivity) against 98% of 290 tested human kinases, including HER2, ALK, and IGFR1. This contrasts with earlier TKIs like afatinib, which show significant off-target activity [3] [6].
Key Selectivity Metrics:
This selectivity profile minimizes off-target toxicities and underlies HS-10296’s clinical efficacy in T790M-positive NSCLC without dose-limiting wild-type EGFR effects (e.g., cutaneous rash or diarrhea common with earlier TKIs) [8].
HS-10296 incorporates an electrophilic acrylamide group that forms a covalent bond with Cys797 in EGFR’s ATP-binding site. This Michael addition reaction follows initial reversible binding, with kinetics favoring mutant EGFR due to enhanced drug-pocket occupancy time (residence time >12 hours vs. 8 hours for wild-type) [6] [7].
Covalent Binding Steps:
Mutant-selective covalent binding is facilitated by:
Resistance Mechanisms and Limitations of HS-10296 Monotherapy
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7